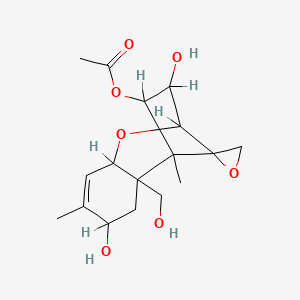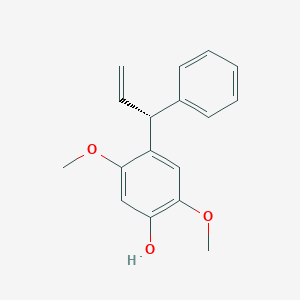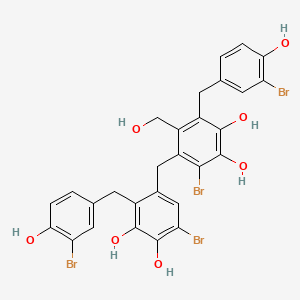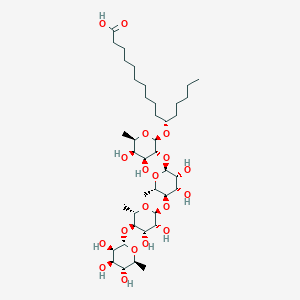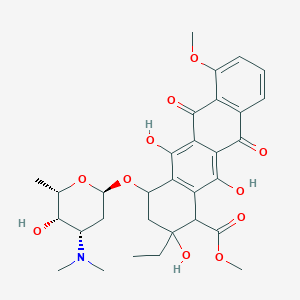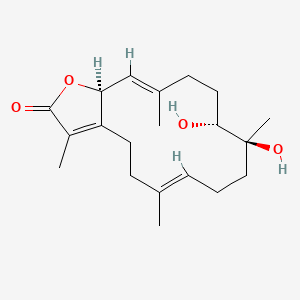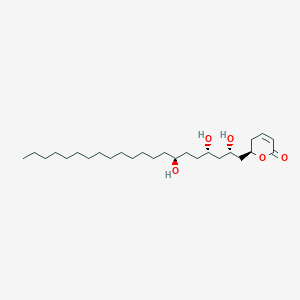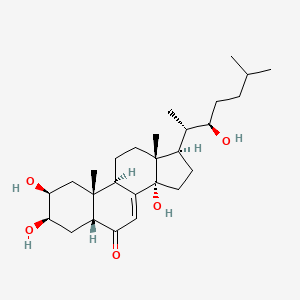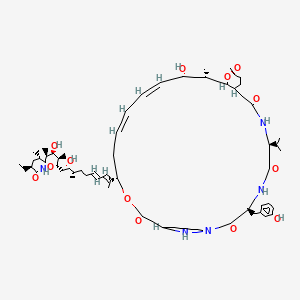
Sanglifehrin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sanglifehrin C is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Cell Cycle Inhibition and p53 Activation
Sanglifehrin A, a related compound to Sanglifehrin C, has been shown to inhibit T cell proliferation by blocking the appearance of cell cycle kinase activity cyclinE-Cdk2. This action is mediated through NFκB-dependent activation of the tumor suppressor gene p53, leading to upregulation of p21 which inhibits the cyclinE-Cdk2 complex (Zhang, Youn, & Liu, 2001).
Cyclophilin Inhibition for Hepatitis C Virus
Sanglifehrins, including this compound, are cyclophilin binding polyketides with potential utility in treating Hepatitis C virus (HCV). These compounds disrupt formation of NS5A-CypA, -CypB, and -CypD complexes and inhibit isomerase activity of CypA, CypB, and CypD (Gregory et al., 2011).
Sanglifehrin A as an Immunosuppressant
Sanglifehrin A, closely related to this compound, exhibits potent immunosuppressive activity by binding to cyclophilin A. This interaction does not inhibit calcineurin activity but affects the cell cycle by inhibiting M‐CSF‐dependent macrophage proliferation and arresting the G1 phase (Sánchez-Tilló et al., 2006).
Impact on Dendritic Cell Functions and Immune Response
Sanglifehrin A affects dendritic cell functions, such as receptor-mediated endocytosis and macropinocytosis, and suppresses IL-12p70 production while not significantly affecting IL-10 and TNF-α production. These unique properties make it a candidate for preventing graft rejection and graft vasculopathy (Hackstein et al., 2007).
Synthesis and Structural Analysis
Efforts in synthesizing and analyzing Sanglifehrin A's structure provide insights into its interaction with cyclophilin A, revealing a novel immunosuppressive mechanism. The complex macrocyclic structure of Sanglifehrin A is critical for its strong affinity for cyclophilin A (Sedrani et al., 2003).
Eigenschaften
Molekularformel |
C61H93N5O13 |
|---|---|
Molekulargewicht |
1104.4 g/mol |
IUPAC-Name |
(3S,6S,9R,12S,14R,15S,16S,17E,19E,22S,25S)-22-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-16-hydroxy-3-[(3-hydroxyphenyl)methyl]-12-methoxy-12,15-dimethyl-6-propan-2-yl-13,23-dioxa-1,4,7,29-tetrazatricyclo[23.3.1.09,14]nonacosa-17,19-diene-2,5,8,24-tetrone |
InChI |
InChI=1S/C61H93N5O13/c1-12-43-31-38(6)61(64-55(43)71)41(9)53(70)40(8)51(78-61)34-49(69)36(4)21-15-13-16-22-37(5)50-27-18-14-17-26-48(68)39(7)54-45(28-29-60(10,76-11)79-54)56(72)63-52(35(2)3)57(73)62-47(33-42-23-19-24-44(67)32-42)58(74)66-30-20-25-46(65-66)59(75)77-50/h13-14,16-19,22-24,26,32,35-36,38-41,43,45-54,65,67-70H,12,15,20-21,25,27-31,33-34H2,1-11H3,(H,62,73)(H,63,72)(H,64,71)/b16-13+,18-14+,26-17+,37-22+/t36-,38-,39-,40-,41-,43-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54+,60-,61+/m0/s1 |
InChI-Schlüssel |
GYXRDKLWEUPOMU-UQIUYKCVSA-N |
Isomerische SMILES |
CC[C@H]1C[C@@H]([C@@]2([C@H]([C@H]([C@H]([C@@H](O2)C[C@@H]([C@@H](C)CC/C=C/C=C(\C)/[C@@H]3C/C=C/C=C/[C@@H]([C@@H]([C@@H]4[C@@H](CC[C@@](O4)(C)OC)C(=O)N[C@H](C(=O)N[C@H](C(=O)N5CCC[C@H](N5)C(=O)O3)CC6=CC(=CC=C6)O)C(C)C)C)O)O)C)O)C)NC1=O)C |
Kanonische SMILES |
CCC1CC(C2(C(C(C(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C4C(CCC(O4)(C)OC)C(=O)NC(C(=O)NC(C(=O)N5CCCC(N5)C(=O)O3)CC6=CC(=CC=C6)O)C(C)C)C)O)O)C)O)C)NC1=O)C |
Synonyme |
sanglifehrin C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


